

# structural analysis of 2-[(4-iodophenoxy)methyl]pyrrolidine

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** 2-[(4-iodophenoxy)methyl]pyrrolidine

**CAS No.:** 1247666-73-4

**Cat. No.:** B1398940

[Get Quote](#)

An In-Depth Technical Guide to the Structural Analysis of **2-[(4-iodophenoxy)methyl]pyrrolidine**

## Abstract

This technical guide provides a comprehensive framework for the structural analysis of **2-[(4-iodophenoxy)methyl]pyrrolidine**, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous pharmaceuticals, valued for its ability to confer favorable physicochemical properties and engage in specific molecular interactions.<sup>[1][2]</sup> The incorporation of a 4-iodophenoxy moiety introduces a site for potential halogen bonding, radiolabeling studies, or further synthetic modification. This document details the necessary synthetic considerations, a multi-technique approach to structural elucidation, and the pharmacological context that drives such analyses. It is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel pyrrolidine-based compounds.

## Introduction and Strategic Importance

The **2-[(4-iodophenoxy)methyl]pyrrolidine** molecule combines two key structural motifs of high value in drug discovery. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone in the design of therapeutic agents, appearing in drugs for hypertension, viral infections, and central nervous system disorders.[1][3] Its conformational flexibility and basic nitrogen atom allow it to serve as a versatile pharmacophore.

The 4-iodophenyl group provides several strategic advantages:

- **Synthetic Handle:** The iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecular architectures.
- **Pharmacological Probe:** Iodine can act as a heavy atom for X-ray crystallography or participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.
- **Radiolabeling:** The iodine can be substituted with a radioactive isotope (e.g.,  $^{123}\text{I}$ ,  $^{124}\text{I}$ ,  $^{125}\text{I}$ ) for use in molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).

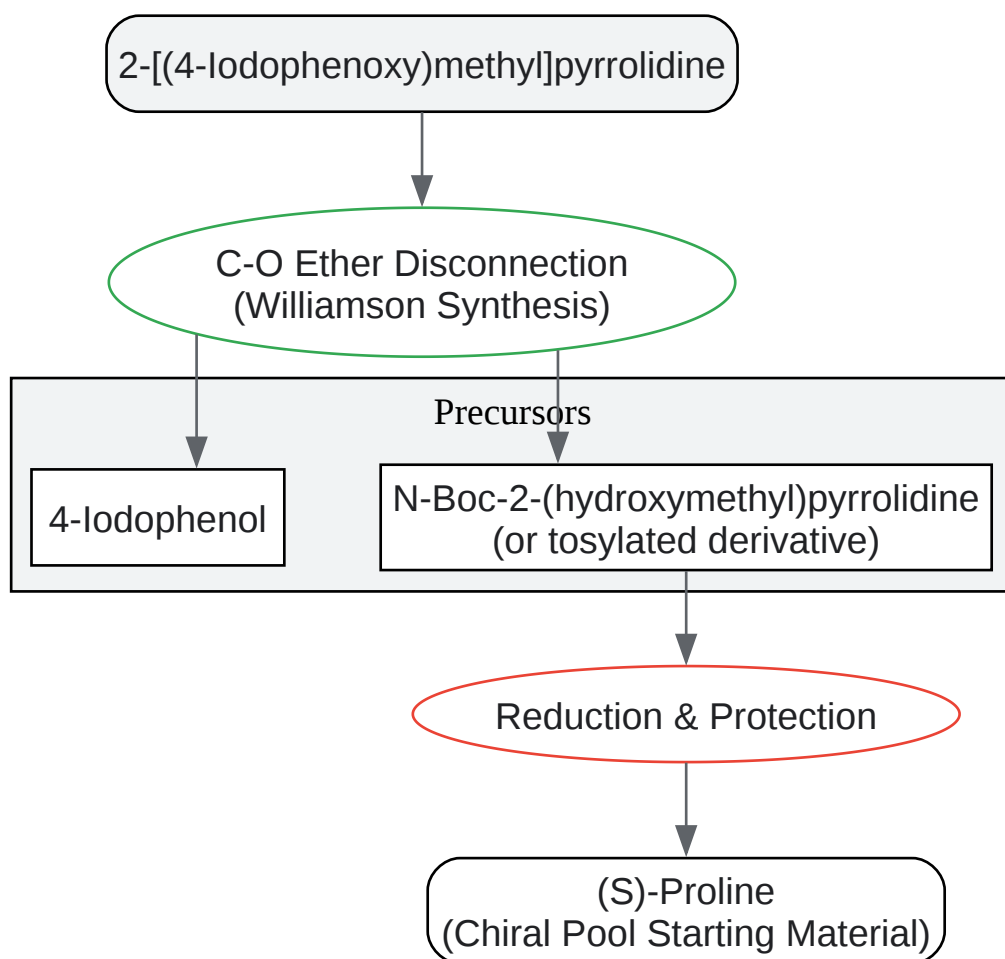
A rigorous structural analysis is therefore paramount to confirm the identity, purity, and connectivity of the molecule, ensuring that subsequent biological and medicinal chemistry studies are built on a solid foundation.

## Synthesis and Retrosynthetic Analysis

The most direct and common approach to synthesizing **2-[(4-iodophenoxy)methyl]pyrrolidine** is through a Williamson ether synthesis. This strategy involves the coupling of an alcohol with an alkyl halide or, in this case, a phenol with an activated alcohol derivative.

Retrosynthetic Approach:

A logical disconnection of the ether bond (C-O) reveals two primary starting materials: 4-iodophenol and a suitable 2-(halomethyl)pyrrolidine or 2-(hydroxymethyl)pyrrolidine derivative. The latter is readily accessible from the natural amino acid, (S)-proline, which is a common and cost-effective chiral starting material.[3]



[Click to download full resolution via product page](#)

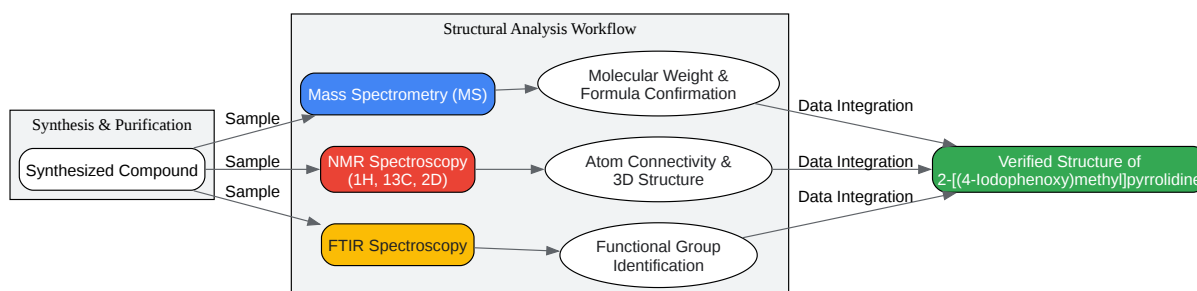
Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Workflow:

The synthesis typically proceeds by protecting the pyrrolidine nitrogen (e.g., with a Boc group) to prevent side reactions, followed by activation of the hydroxyl group on 2-(hydroxymethyl)pyrrolidine (e.g., tosylation). This activated intermediate is then reacted with 4-iodophenol in the presence of a base (e.g.,  $K_2CO_3$ , NaH) to form the ether linkage. A final deprotection step yields the target compound.

## Core Structural Elucidation: A Multi-Technique Approach

Confirming the structure of **2-[(4-Iodophenoxy)methyl]pyrrolidine** requires a combination of spectroscopic techniques. Each method provides unique and complementary pieces of the structural puzzle.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural verification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise atom-by-atom connectivity. A suite of experiments is required for full characterization.

- $^1\text{H}$  NMR (Proton NMR): This experiment identifies all unique proton environments. For **2-[(4-Iodophenoxy)methyl]pyrrolidine**, one would expect to see:
  - Two distinct signals in the aromatic region (6.5-8.0 ppm), appearing as doublets due to the para-substitution pattern on the phenyl ring.
  - A complex set of signals in the aliphatic region (1.5-4.5 ppm) corresponding to the protons on the pyrrolidine ring and the methylene bridge (-O-CH<sub>2</sub>-).

- A broad singlet for the N-H proton, which may exchange with solvent.
- $^{13}\text{C}$  NMR (Carbon NMR): This confirms the number of unique carbon atoms. Key expected signals include:
  - Four signals in the aromatic region (~110-160 ppm), with the carbon attached to the iodine (C-I) appearing at a characteristically upfield shift (~80-90 ppm) compared to its non-halogenated analog.
  - Aliphatic signals for the five carbons of the 2-(methyl)pyrrolidine core.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the fragments.
  - COSY (Correlation Spectroscopy): Establishes which protons are coupled (i.e., on adjacent carbons), allowing for the tracing of the proton network within the pyrrolidine ring.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting the phenoxy ring to the methylene bridge and the methylene bridge to the C2 position of the pyrrolidine ring.

Table 1: Predicted NMR Data Summary

Technique	Region	Expected Signals	Structural Information Provided
<sup>1</sup> H NMR	<b>6.5 - 8.0 ppm</b>	<b>Aromatic doublets (AA'BB' system)</b>	<b>Confirms para-substituted iodophenyl group.</b>
	1.5 - 4.5 ppm	Multiplets	Corresponds to pyrrolidine and methylene protons.
	Variable	Broad singlet	N-H proton of the secondary amine.
<sup>13</sup> C NMR	110 - 160 ppm	4 aromatic signals	Confirms four unique aromatic carbon environments.
	80 - 90 ppm	1 C-I signal	Identifies the carbon directly bonded to iodine.
	20 - 70 ppm	~4-5 aliphatic signals	Corresponds to the carbons of the pyrrolidine core.

| HMBC | N/A | Key correlations | C(phenyl)-O-C(methylene), C(methylene)-C2(pyrrolidine). |

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which serves as a primary confirmation of its elemental composition.

- Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is ideal. ESI is a soft ionization technique that typically yields the protonated molecular ion  $[M+H]^+$ .
- Expected Mass: The monoisotopic mass of C<sub>11</sub>H<sub>14</sub>INO is 303.0120 Da.<sup>[4]</sup> HRMS should provide a measured mass accurate to within 5 ppm of this theoretical value, confirming the

molecular formula.

- Isotopic Pattern: The presence of iodine ( $^{127}\text{I}$  is 100% abundant) gives a simple isotopic pattern, but fragmentation analysis (MS/MS) can reveal characteristic losses, such as the cleavage of the ether bond, to further support the proposed structure.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

- N-H Stretch: A moderate, sharp peak around  $3300\text{-}3400\text{ cm}^{-1}$  is characteristic of the secondary amine in the pyrrolidine ring.
- C-H Stretches: Aromatic C-H stretches appear just above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretches appear just below  $3000\text{ cm}^{-1}$ .
- C-O-C Stretch: A strong, characteristic C-O ether stretch is expected in the  $1200\text{-}1250\text{ cm}^{-1}$  (aryl-alkyl ether) region.
- Aromatic C=C Bending: Peaks in the  $1500\text{-}1600\text{ cm}^{-1}$  region and out-of-plane bending bands below  $900\text{ cm}^{-1}$  confirm the presence of the substituted benzene ring.

## Physicochemical Properties

A summary of the key computed physicochemical properties is essential for planning further experiments, such as formulation or ADME studies.

Table 2: Physicochemical Properties of **2-[(4-Iodophenoxy)methyl]pyrrolidine**

Property	Value	Source
Molecular Formula	<b>C<sub>11</sub>H<sub>14</sub>INO</b>	<b>PubChem[4]</b>
Molecular Weight	303.14 g/mol	PubChem[4]
Monoisotopic Mass	303.01201 Da	PubChem[4]
XLogP3-AA	2.5	PubChem[4]
Hydrogen Bond Donor Count	1	PubChem[4]
Hydrogen Bond Acceptor Count	2	PubChem[4]

| Rotatable Bond Count | 3 | PubChem[4] |

## Experimental Protocols

### Protocol: NMR Sample Preparation and Analysis

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal magnetic field homogeneity.
- **<sup>1</sup>H NMR Acquisition:** Acquire a standard 1D proton spectrum. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- **<sup>13</sup>C NMR Acquisition:** Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.
- **2D NMR Acquisition:** Sequentially run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Adjust parameters as needed based on the sample concentration and relaxation properties.
- **Data Processing:** Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Analyze

the 1D and 2D spectra to assign all proton and carbon signals and confirm the molecular structure.

## Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
- **Instrument Calibration:** Calibrate the mass spectrometer (e.g., Q-TOF or Orbitrap) using a known calibration standard across the desired mass range to ensure high mass accuracy.
- **Infusion and Ionization:** Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the  $[M+H]^+$  ion.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode over a mass range that includes the expected  $m/z$  of the protonated molecule (e.g.,  $m/z$  100-500).
- **Data Analysis:** Determine the accurate mass of the most intense peak corresponding to the  $[M+H]^+$  ion. Use the instrument software to calculate the elemental composition and compare the measured mass to the theoretical mass. The mass error should be below 5 ppm.

## Conclusion

The structural analysis of **2-[(4-Iodophenoxy)methyl]pyrrolidine** is a critical, multi-step process that underpins its potential use in drug discovery and development. A combination of high-field NMR spectroscopy, high-resolution mass spectrometry, and FTIR provides an unambiguous confirmation of its chemical identity and purity. The protocols and analytical logic described in this guide offer a robust framework for researchers, ensuring data integrity and confidence in subsequent scientific investigations. This rigorous characterization is the foundational step towards unlocking the therapeutic potential of this and related novel chemical entities.

## References

- Wikipedia. (n.d.). Pyrrolidine. Retrieved from [[Link](#)]
- Diwan, A. (2017). Synthesis of substituted pyrrolidines. Diva-Portal.org. Retrieved from [[Link](#)]
- Archer, J. R., et al. (2011). Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product. Journal of Chromatography B, 879(31), 3771-3774. Retrieved from [[Link](#)]
- Journal of Pharmaceutical Negative Results. (2013). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYRROLLIDONE DERIVATIVES. Retrieved from [[Link](#)]
- ChemRxiv. (2023). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. Retrieved from [[Link](#)]
- PubChem. (n.d.). 3-[(2-Iodophenoxy)methyl]pyrrolidine. Retrieved from [[Link](#)]
- U.S. Environmental Protection Agency. (n.d.). (2R)-2-Methyl-1-[[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine. CompTox Chemicals Dashboard. Retrieved from [[Link](#)]
- Royal Society of Chemistry. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Retrieved from [[Link](#)]
- PubMed. (n.d.). Synthesis of pyrrolidine derivatives with pharmacological activity. X. Synthesis of 1,1-diethyl- and 1,1-(epimeric)-ethylmethyl-2-methyl-4-diphenyl-methylenepyrrolidinium iodides as potential anticholinergic agents (author's transl)]. Retrieved from [[Link](#)]
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [[Link](#)]
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [[Link](#)]

- ResearchGate. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Retrieved from [\[Link\]](#)
- PubMed. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Retrieved from [\[Link\]](#)
- Drug Enforcement Administration. (n.d.). The Characterization of  $\alpha$ -Pyrrolidinopentiophenone. Retrieved from [\[Link\]](#)
- Sciensano. (2021). Analytical characterization of etonitazepyne, a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. Retrieved from [\[Link\]](#)
- PubMed. (2021). Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. Retrieved from [\[Link\]](#)
- ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-[(4-Phenoxyphenoxy)methyl]pyrrolidine | Research Chemical [[benchchem.com](https://www.benchchem.com)]
- 2. [img01.pharmablock.com](https://img01.pharmablock.com) [[img01.pharmablock.com](https://img01.pharmablock.com)]
- 3. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 4. 3-[(2-Iodophenoxy)methyl]pyrrolidine | C<sub>11</sub>H<sub>14</sub>INO | CID 53409402 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [structural analysis of 2-[(4-Iodophenoxy)methyl]pyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b1398940/docs#structural-analysis-of-2-4-iodophenoxy-methyl-pyrrolidine\]](https://www.benchchem.com/product/b1398940/docs#structural-analysis-of-2-4-iodophenoxy-methyl-pyrrolidine)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)